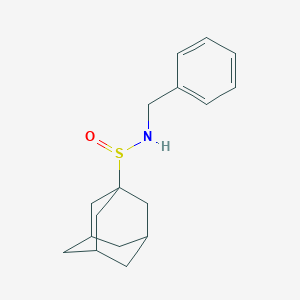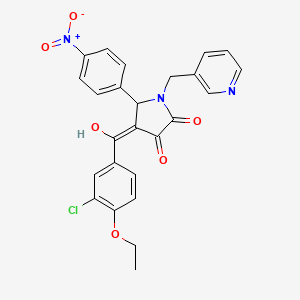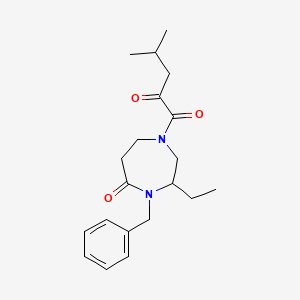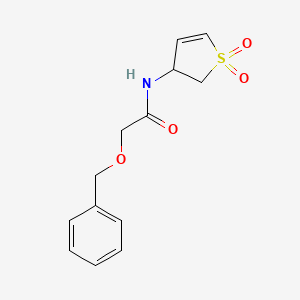![molecular formula C18H21ClN2S B5334486 1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5334486.png)
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine (CP-MT) is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 1990s and has since then been used in scientific research due to its unique properties. CP-MT has been found to have potential applications in the fields of pharmacology, neurology, and psychiatry.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine is not fully understood. It is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of neurotransmitter release, leading to changes in mood, anxiety, and sleep. This compound has also been found to have an effect on voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, leading to improvements in mood and anxiety. This compound has also been found to reduce seizure activity in animal models, suggesting a potential anticonvulsant effect. Additionally, this compound has been found to have analgesic properties, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to have a high affinity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, this compound also has several limitations. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, this compound has been found to have limited bioavailability, meaning that it may not be effective when administered orally.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine. One potential area of research is the development of novel antidepressant and anxiolytic drugs based on the structure of this compound. Another area of research is the investigation of the potential anticonvulsant and analgesic effects of this compound. Additionally, research could focus on improving the bioavailability of this compound, making it a more effective therapeutic agent. Finally, research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine is synthesized through a series of chemical reactions. The starting materials are 4-chlorobenzaldehyde, 4-(methylthio)benzylamine, and piperazine. The reaction involves the condensation of 4-chlorobenzaldehyde and 4-(methylthio)benzylamine to form an imine intermediate, which is then reduced with piperazine to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has been used in scientific research to study its potential therapeutic effects. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood, anxiety, and sleep. This compound has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. It has also been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2S/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZEWRKFYPSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B5334404.png)
![N-{1-(hydroxymethyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B5334424.png)
![3-{[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5334433.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5334455.png)

![4-[6-iodo-2-[2-(3-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5334468.png)
![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334475.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(propyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334481.png)

![3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334484.png)

